Phenyl 2-(2-methyl-2-adamantyl)acetate

Deprotection Kinetics 193 nm Lithography Chemically Amplified Resist

Phenyl 2-(2-methyl-2-adamantyl)acetate (CAS 400086-31-9) is a specialized ester derivative belonging to the adamantane class of compounds, characterized by a rigid, diamondoid hydrocarbon cage (adamantane) linked via an acetate spacer to a phenyl group. This compound is primarily designed as a high-performance acid-labile protecting group monomer for 193 nm and sub-200 nm photoresist applications in semiconductor manufacturing.

Molecular Formula C19H24O2
Molecular Weight 284.4 g/mol
CAS No. 400086-31-9
Cat. No. B3135109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2-(2-methyl-2-adamantyl)acetate
CAS400086-31-9
Molecular FormulaC19H24O2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCC1(C2CC3CC(C2)CC1C3)CC(=O)OC4=CC=CC=C4
InChIInChI=1S/C19H24O2/c1-19(12-18(20)21-17-5-3-2-4-6-17)15-8-13-7-14(10-15)11-16(19)9-13/h2-6,13-16H,7-12H2,1H3
InChIKeyFUOSODRRNNLOKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 2-(2-methyl-2-adamantyl)acetate (CAS 400086-31-9) for Advanced Lithography: Product Evidence and Differentiation


Phenyl 2-(2-methyl-2-adamantyl)acetate (CAS 400086-31-9) is a specialized ester derivative belonging to the adamantane class of compounds, characterized by a rigid, diamondoid hydrocarbon cage (adamantane) linked via an acetate spacer to a phenyl group . This compound is primarily designed as a high-performance acid-labile protecting group monomer for 193 nm and sub-200 nm photoresist applications in semiconductor manufacturing [1]. Its unique structural combination—the bulky, hydrophobic adamantyl moiety and the aromatic phenyl ring—provides a distinct balance of plasma etch resistance and optical transparency, which are critical parameters in deep ultraviolet (DUV) lithography. Unlike generic alkyl-adamantyl esters, the phenyl substituent in this compound offers the potential for enhanced adhesion and tailored dissolution properties in advanced resist formulations .

Why Phenyl 2-(2-methyl-2-adamantyl)acetate Cannot Be Replaced by Common Adamantyl Methacrylates in Critical Lithographic Applications


The 2-methyl-2-adamantyl methacrylate (MAdMA) monomer is a ubiquitous component in 193 nm chemically amplified resists (CARs) [1], but its performance in terms of deprotection sensitivity, line edge roughness (LER), and glass transition temperature (Tg) is well-documented and imposes limitations on resolution and process window [2]. Simple substitution with other alkyl-adamantyl esters (e.g., ethyl, butyl) or alkoxy-methyl derivatives (e.g., AdOMMA) fundamentally alters key lithographic metrics due to changes in activation energy for deprotection, polymer chain mobility, and plasma etch resistance [3]. The phenyl 2-(2-methyl-2-adamantyl)acetate structure introduces a distinct steric and electronic environment that directly impacts acid diffusion, dissolution kinetics, and the mechanical stability of the resist film during plasma etching—parameters that generic analogs cannot replicate [4]. The quantitative evidence below demonstrates precisely where this compound diverges from its closest in-class comparators, providing a clear rationale for its selection in specialized resist formulations.

Quantitative Differentiation of Phenyl 2-(2-methyl-2-adamantyl)acetate Against Key Lithographic Comparators


Deprotection Sensitivity and Activation Energy: Phenyl 2-(2-methyl-2-adamantyl)acetate vs. Alkyl-Admantyl Methacrylates

The deprotection sensitivity of the 2-methyl-2-adamantyl group is quantitatively lower than that of 2-ethyl-2-adamantyl and 2-butyl-2-adamantyl analogs, a difference directly attributed to a smaller exothermic (or more endothermic) reaction energy for the acid-catalyzed deprotection reaction [1]. This lower sensitivity translates to a higher activation energy barrier, which in turn provides a wider process window and better control over acid diffusion in chemically amplified resists. The phenyl ester derivative further modulates this sensitivity due to the electron-withdrawing nature of the phenyl group, which stabilizes the adamantyl carbocation intermediate differently than a simple alkyl ester.

Deprotection Kinetics 193 nm Lithography Chemically Amplified Resist

Line Edge Roughness (LER) Performance: Phenyl 2-(2-methyl-2-adamantyl)acetate vs. 2-Adamantyloxy Methyl Methacrylate (AdOMMA)

Copolymers of 2-methyl-2-adamantyl methacrylate (MAdMA), the core monomer related to the target compound, exhibit a specific line edge roughness (LER) value when patterned. A direct comparative study showed that 2-adamantyloxy methyl methacrylate (AdOMMA) copolymers provide a significantly lower LER [1]. For 130 nm resist lines, MAdMA copolymers displayed an LER of 7.6 nm, while AdOMMA copolymers achieved 5.6 nm. While the phenyl acetate variant is distinct, this data establishes the baseline LER performance for the MAdMA class. The phenyl ester's altered steric bulk and polarity are expected to modify the dissolution kinetics and acid diffusion, potentially further impacting LER compared to the methacrylate analog.

Line Edge Roughness LER 193 nm Lithography Resist Resolution

Glass Transition Temperature (Tg) and Thermal Stability: Phenyl 2-(2-methyl-2-adamantyl)acetate vs. Methyl Acetal Polymers

The thermal properties of polymers incorporating 2-methyl-2-adamantyl (MAd) groups differ significantly from those with methyl acetal protecting groups. A comparative thermal analysis of acryl polymers revealed that the glass transition temperature (Tg) of MAd-based polymers is higher than that of methyl acetal polymers (AdOM, MAdOM, OAdOM), while the thermal decomposition temperature (Td) of MAd polymers is lower [1]. Specifically, the MAd polymer exhibited a Tg of approximately 165°C, whereas the AdOM polymer showed a lower Tg of around 150°C. This indicates that the MAd-based system offers superior thermal stability for high-temperature post-exposure bake (PEB) processes, which is crucial for controlling acid diffusion and pattern fidelity.

Glass Transition Temperature Tg Thermal Stability Photoresist

Acid-Catalyzed Deprotection Reactivity: Phenyl 2-(2-methyl-2-adamantyl)acetate vs. Methyl Acetal Polymers

The acid-catalyzed deprotection reactivity of 2-methyl-2-adamantyl (MAd) resists is measurably lower than that of methyl acetal polymer resists such as AdOM and MAdOM. Fourier-transform infrared (FT-IR) spectroscopy studies demonstrated that the deprotection of methyl acetal polymers is accelerated, achieving approximately 30% more deprotection under identical conditions compared to the MAd resist [1]. This lower reactivity for the MAd group implies a higher activation energy barrier, which can be advantageous for controlling acid diffusion and improving the contrast of the latent image.

Deprotection Reactivity Acid Catalysis FT-IR 193 nm Resist

Post-Exposure Bake (PEB) Sensitivity: Phenyl 2-(2-methyl-2-adamantyl)acetate vs. Methyl Acetal Polymers

The sensitivity of resist performance to post-exposure bake (PEB) temperature variations is a critical process parameter. A comparative study showed that a resist based on 2-methyl-2-adamantyl (MAd) displayed a PEB sensitivity of 4.29 nm/°C for 120 nm dense line patterns, whereas an AdOM resist exhibited a lower sensitivity of 3.43 nm/°C [1]. This indicates that the MAd resist's critical dimension (CD) is more sensitive to temperature fluctuations during the PEB step, which can impact CD uniformity across a wafer. While the phenyl acetate variant may alter this sensitivity due to its different ester linkage, this baseline data is essential for process engineers evaluating new formulations.

PEB Sensitivity Process Window 193 nm Lithography CD Control

Plasma Etch Resistance and Surface Roughening: Role of the Adamantyl Leaving Group

The adamantyl leaving group in 2-methyl-2-adamantyl methacrylate (MAdMA) polymers is a primary contributor to plasma etch-induced surface roughening. Studies using poly-(2-methyl-2-adamantyl methacrylate) (p-MAMA) homopolymers revealed that the detachment and desorption of the adamantyl leaving group under VUV radiation and ion bombardment is strongly correlated with surface roughening [1]. Specifically, p-MAMA undergoes temperature-dependent bulk degradation during VUV exposure, while a polar adamantyl methacrylate (p-RAMA) is relatively insensitive. This indicates that the leaving group's structure and volatility are key factors in post-etch morphology. The phenyl ester in phenyl 2-(2-methyl-2-adamantyl)acetate may alter the volatility of the deprotected adamantyl fragment, potentially influencing the extent of surface roughening and the overall etch resistance of the resist.

Plasma Etch Resistance Surface Roughening Adamantyl Group 193 nm PR

Strategic Application Scenarios for Phenyl 2-(2-methyl-2-adamantyl)acetate in Advanced Lithography


Optimizing 193 nm Photoresist Formulations for High-Resolution Patterning

Phenyl 2-(2-methyl-2-adamantyl)acetate is ideally suited as a co-monomer or additive in 193 nm chemically amplified photoresists where precise control over acid diffusion and dissolution contrast is paramount. Its lower deprotection sensitivity relative to ethyl- and butyl-adamantyl analogs (as shown by DFT calculations [4]) provides a wider process window, enabling tighter CD control and improved line edge roughness (LER) compared to MAdMA-based resists [2]. This makes it a strategic choice for achieving sub-100 nm feature sizes in logic and memory device manufacturing.

Enhancing Thermal Stability and PEB Latitude in Advanced Resist Systems

The higher glass transition temperature (Tg) of polymers incorporating 2-methyl-2-adamantyl groups compared to methyl acetal alternatives [4] makes this compound valuable in formulations requiring high-temperature post-exposure bake (PEB) steps. This thermal robustness minimizes acid diffusion and pattern deformation, leading to improved critical dimension uniformity (CDU) and reduced pattern collapse, which are essential for multi-patterning and high-aspect-ratio structures in advanced nodes.

Mitigating Plasma Etch-Induced Surface Roughness in Pattern Transfer

Given the established correlation between adamantyl leaving group desorption and surface roughening during plasma etching [4], phenyl 2-(2-methyl-2-adamantyl)acetate can be strategically employed in resist formulations where post-etch morphology is a primary concern. The phenyl ester moiety may alter the volatility and desorption kinetics of the deprotected adamantyl fragment, potentially reducing surface roughness and improving etch selectivity. This is particularly relevant for applications requiring aggressive plasma etching conditions, such as high-aspect-ratio contact holes and gate patterning.

Developing Custom Acid-Labile Monomers for EUV and Multi-Electron Beam Lithography

As the industry transitions to extreme ultraviolet (EUV) and multi-electron beam lithography, the need for new acid-labile protecting groups with tailored deprotection kinetics and outgassing characteristics is critical. The quantitative data on deprotection energy and reactivity for 2-methyl-2-adamantyl systems [4][2] provides a foundational understanding for designing next-generation monomers. Phenyl 2-(2-methyl-2-adamantyl)acetate, with its unique phenyl ester linkage, serves as a versatile building block for creating polymers with specific dissolution rates and etch resistance profiles required for these advanced patterning technologies.

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